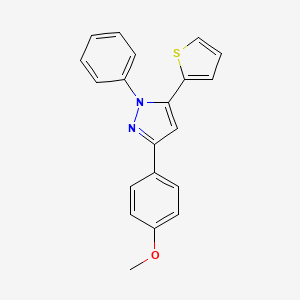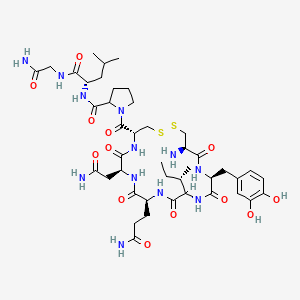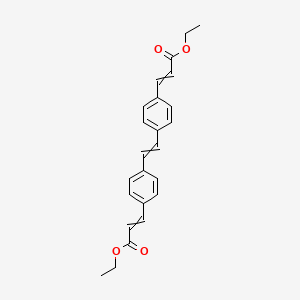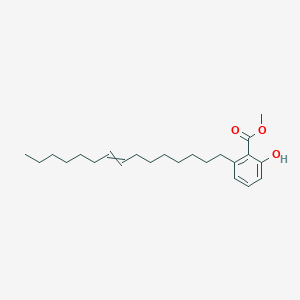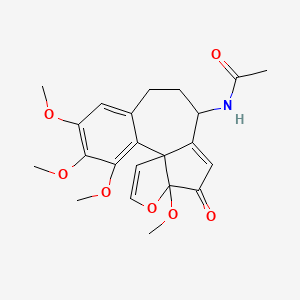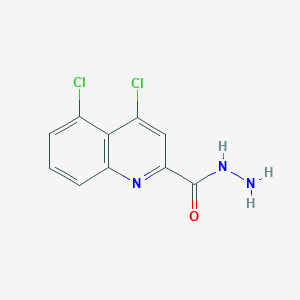
4,5-Dichloroquinoline-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloroquinoline-2-carbohydrazide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions of the quinoline ring and a carbohydrazide group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloroquinoline-2-carbohydrazide typically involves the reaction of 4,5-dichloroquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions, leading to the formation of the carbohydrazide derivative through the elimination of ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloroquinoline-2-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the quinoline ring can be substituted by nucleophiles.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Common Reagents and Conditions
Hydrazine Hydrate: Used in the initial synthesis of the compound.
Aldehydes and Ketones: React with the carbohydrazide group to form hydrazones and hydrazides.
Nucleophiles: Such as amines and thiols, can substitute the chlorine atoms in the quinoline ring.
Major Products Formed
Hydrazones and Hydrazides: Formed from the reaction of the carbohydrazide group with aldehydes and ketones.
Substituted Quinoline Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4,5-Dichloroquinoline-2-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of various biologically active compounds.
Antimicrobial Agents: Quinoline derivatives, including this compound, have shown potential as antimicrobial agents.
Cancer Research: Some derivatives of quinoline have been investigated for their anticancer properties.
Material Science: Used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,5-Dichloroquinoline-2-carbohydrazide is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. The presence of the carbohydrazide group may enhance the compound’s ability to form hydrogen bonds, potentially increasing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: Another dichloroquinoline derivative used as an intermediate in the synthesis of antimalarial drugs.
2-Chloroquinoline-3-carbaldehyde: A related compound with different substitution patterns and applications.
Uniqueness
4,5-Dichloroquinoline-2-carbohydrazide is unique due to the specific positioning of the chlorine atoms and the presence of the carbohydrazide group. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
59522-09-7 |
|---|---|
Molecular Formula |
C10H7Cl2N3O |
Molecular Weight |
256.08 g/mol |
IUPAC Name |
4,5-dichloroquinoline-2-carbohydrazide |
InChI |
InChI=1S/C10H7Cl2N3O/c11-5-2-1-3-7-9(5)6(12)4-8(14-7)10(16)15-13/h1-4H,13H2,(H,15,16) |
InChI Key |
JABBNWJNGSSAOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CC(=N2)C(=O)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)


![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
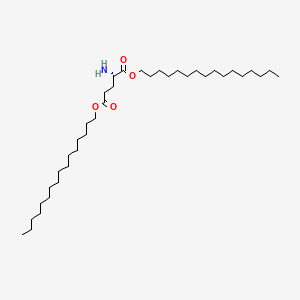
![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)
